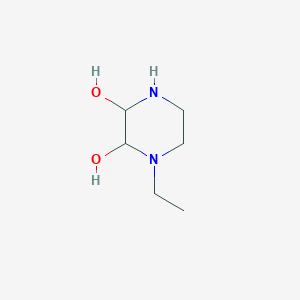

1-Ethylpiperazine-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-ethylpiperazine-2,3-diol |

InChI |

InChI=1S/C6H14N2O2/c1-2-8-4-3-7-5(9)6(8)10/h5-7,9-10H,2-4H2,1H3 |

InChI Key |

NBYMNHCXFDVATO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCNC(C1O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 Ethylpiperazine 2,3 Diol

The synthesis of 1-Ethylpiperazine-2,3-diol is primarily achieved through a two-step process. The initial step involves the formation of its precursor, 1-Ethylpiperazine-2,3-dione, which is subsequently reduced to the target diol compound.

A common method for synthesizing 1-Ethylpiperazine-2,3-dione involves the condensation reaction of an N-alkylethylenediamine with a derivative of oxalic acid. prepchem.com One documented procedure describes the reaction of N-ethylethylenediamine with diethyl oxalate. prepchem.com The reaction is typically carried out in an alcohol solvent, such as ethanol, at room temperature, followed by heating to remove the solvent. prepchem.com The crude product can then be purified by recrystallization from a suitable solvent like dioxane to yield 1-Ethylpiperazine-2,3-dione. prepchem.com

The subsequent and final step in the synthesis of this compound is the reduction of the dione (B5365651). This transformation is accomplished using a reducing agent capable of converting the carbonyl groups to hydroxyl groups. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this reduction, yielding this compound.

Table 1: Synthesis of 1-Ethylpiperazine-2,3-dione

| Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-ethylethylenediamine, Diethyl oxalate | Ethanol | Room temperature reaction, then heating. | 1-Ethylpiperazine-2,3-dione | 76.0% | prepchem.com |

Retrosynthetic Analysis for 1 Ethylpiperazine 2,3 Diol Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For derivatives of 1-Ethylpiperazine-2,3-diol, this process involves strategically breaking down the target molecule into simpler, commercially available starting materials. The core structure of this compound offers several points for disconnection, primarily at the carbon-nitrogen and carbon-oxygen bonds.

A primary disconnection strategy for derivatives of this compound would involve breaking the bonds formed during the cyclization and functional group transformations. The key disconnections are:

C-N Bond Disconnection: The piperazine (B1678402) ring can be retrosynthetically opened by disconnecting the amide bonds (or the amine bonds in the diol). This leads back to a linear precursor, specifically an N,N'-disubstituted ethylenediamine. For the parent this compound, this disconnection points towards N-ethylethylenediamine as a key building block.

C=O (or C-OH) Bond Disconnection: The two carbonyl groups of the dione (B5365651) precursor, or the two hydroxyl groups of the diol, can be traced back to oxalic acid or its derivatives, such as diethyl oxalate. prepchem.com This disconnection is fundamental to forming the 2,3-dioxygenated pattern on the piperazine ring.

Considering a hypothetical derivative, such as one with a different alkyl group at the N-1 position or with substitutions on the carbon backbone, the retrosynthetic approach would adapt accordingly. For instance, for an N-aryl derivative, the analysis would suggest starting with an N-arylethylenediamine.

The synthesis of various piperazine derivatives often involves the acylation of the piperazine nitrogen or condensation reactions. nih.gov This suggests that a retrosynthetic approach for derivatives of this compound could also involve late-stage functionalization of the diol itself, such as etherification of the hydroxyl groups or substitution at the second nitrogen atom.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive and targeted searches for scientific literature and data concerning the chemical reactivity and derivatization of "this compound" have yielded no specific results for this compound. The requested information, as outlined in the article structure, could not be found.

The search results consistently refer to a related but distinct compound, "1-Ethylpiperazine-2,3-dione." These two compounds differ fundamentally in their functional groups, with the requested "diol" containing two alcohol (-OH) groups and the "dione" containing two ketone (=O) groups. This difference in structure implies a significant divergence in chemical properties and reactivity.

Given the strict adherence to the user's request to focus solely on "this compound," no information on "1-Ethylpiperazine-2,3-dione" or any other related compound has been included in this response.

Therefore, it is not possible to provide the requested article on the "Chemical Reactivity and Derivatization Studies of this compound" based on the currently available scientific literature.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Ethylpiperazine 2,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. copernicus.orgmdpi.com For 1-Ethylpiperazine-2,3-diol, ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of each proton and carbon atom, as well as insights into the molecule's conformational behavior. nih.govresearchgate.net

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. nih.gov In this compound, the presence of substituents—the ethyl group on one nitrogen and two hydroxyl groups on adjacent carbons—influences the ring's conformational equilibrium. Temperature-dependent NMR studies can reveal the dynamics of ring inversion and the rotational barriers of the N-ethyl group. nih.gov The coupling constants (J-values) between adjacent protons, particularly on the piperazine ring, are crucial for determining their dihedral angles and thus the preferred chair conformation and the axial or equatorial orientation of the hydroxyl groups. iastate.edu

The expected chemical shifts in ¹H and ¹³C NMR spectra for this compound can be predicted based on the analysis of its precursor, 1-Ethylpiperazine-2,3-dione. The reduction of the two carbonyl groups to hydroxyl groups would induce significant upfield shifts for the C2 and C3 carbons and the protons attached to them.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl-CH₃ | ~1.1 | Triplet |

| Ethyl-CH₂ | ~2.5 | Quartet |

| Piperazine-CH₂ (adjacent to N-ethyl) | 2.6 - 3.0 | Multiplet |

| Piperazine-CH₂ (adjacent to NH) | 2.8 - 3.2 | Multiplet |

| Piperazine-CH (C2-H and C3-H) | 3.5 - 4.0 | Multiplet |

| Hydroxyl-OH | 2.0 - 5.0 (variable, broad) | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ethyl-CH₃ | 10 - 15 |

| Ethyl-CH₂ | 50 - 55 |

| Piperazine-C5, C6 | 45 - 55 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.gov These methods are complementary and provide a characteristic fingerprint of the functional groups present. americanpharmaceuticalreview.comresearchgate.net

For this compound, the most prominent feature in the IR spectrum is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching vibrations from the two hydroxyl groups and the N-H stretching of the secondary amine. The broadening is due to intermolecular hydrogen bonding. Other key vibrations include C-H stretching of the ethyl and piperazine methylene groups (2850-3000 cm⁻¹), C-O stretching (1000-1200 cm⁻¹), and C-N stretching (~1250 cm⁻¹).

The transformation from the precursor, 1-Ethylpiperazine-2,3-dione, is clearly marked by the disappearance of the intense C=O stretching band around 1700 cm⁻¹. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretching | 3200 - 3600 | IR (Broad, Strong) |

| N-H Stretching | 3200 - 3500 | IR (Medium) |

| C-H Stretching (Aliphatic) | 2850 - 3000 | IR, Raman (Strong) |

| C-O Stretching | 1000 - 1200 | IR (Strong) |

| C-N Stretching | 1200 - 1300 | IR, Raman (Medium) |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation. nih.govresearchgate.net

For this compound (C₆H₁₄N₂O₂), the molecular weight is 146.19 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated species [M+H]⁺ at an m/z of approximately 147.12.

Under higher energy conditions, such as Electron Ionization (EI), the molecular ion will undergo fragmentation. chemguide.co.ukmiamioh.edu The fragmentation pattern is a unique signature of the molecule's structure. Plausible fragmentation pathways for this compound include:

Loss of an ethyl group: A peak at m/z 117 ([M-29]⁺) resulting from the cleavage of the N-ethyl bond.

Loss of water: A peak at m/z 129 ([M-18]⁺) due to the elimination of a water molecule from the diol moiety.

Ring cleavage: The piperazine ring can fragment in various ways, leading to characteristic ions. researchgate.net For instance, cleavage across the ring could produce fragments corresponding to ethylenediamine or related structures.

Expected Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 147 |

| [M]⁺˙ | Molecular Ion | 146 |

| [M-H₂O]⁺˙ | Loss of Water | 128 |

| [M-C₂H₅]⁺ | Loss of Ethyl Group | 117 |

| [C₄H₉N₂]⁺ | Ring Fragment | 85 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation in the solid state.

Obtaining a suitable single crystal of this compound may present challenges, as related compounds like 1-Ethylpiperazine-2,3-dione are known to be hygroscopic with low melting points, complicating crystallization. However, a successful crystal structure analysis would unequivocally establish the stereochemistry of the hydroxyl groups (cis or trans) and the preferred conformation of the piperazine ring, which is expected to be a chair form.

A crucial aspect revealed by crystallography would be the network of intermolecular interactions. The two hydroxyl groups and the secondary amine are strong hydrogen bond donors, while the nitrogen and oxygen atoms are hydrogen bond acceptors. This would lead to an extensive hydrogen-bonding network in the crystal lattice, dictating the packing of the molecules. These interactions are fundamental to the compound's physical properties, such as melting point and solubility.

Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Observation |

|---|---|

| Piperazine Ring Conformation | Chair |

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.43 Å |

Computational Chemistry and Theoretical Investigations of 1 Ethylpiperazine 2,3 Diol

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (AIM) are standard approaches for gaining deep insights into molecular behavior researchgate.netmdpi.com.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometry, energy, and reactivity patterns.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity mdpi.com. A smaller gap generally suggests higher reactivity. For many piperazine (B1678402) derivatives, these values are calculated to understand their stability and potential for chemical reactions theaspd.comcolab.ws. For the related compound, 1-Ethylpiperazine-2,3-dione, a HOMO-LUMO gap of approximately 5.2 eV has been reported, suggesting moderate reactivity . Similar detailed analysis for 1-Ethylpiperazine-2,3-diol is not currently available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for predicting chemical reactivity by visualizing the electrostatic potential on the electron density surface. These maps identify regions that are electron-rich (nucleophilic attack sites) and electron-poor (electrophilic attack sites). For instance, the MEP map of 1-Ethylpiperazine-2,3-dione highlights nucleophilic hotspots at its carbonyl oxygen atoms . An equivalent analysis for this compound would reveal the reactive sites influenced by its hydroxyl groups, but such a study has not been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, hybridization, and intramolecular interactions, such as charge transfer between orbitals. This analysis is used to evaluate the stability arising from hyperconjugative interactions researchgate.netmdpi.com. While NBO analysis has been performed on other piperazine salts like 1-Ethylpiperazine-1,4-diium Bis(Nitrate) to understand their hydrogen bonding networks, data for this compound is absent researchgate.net.

Topological Analysis of Electron Density

This area of computational chemistry examines the topology of the electron density to characterize chemical bonding.

Atom in Molecule (AIM) Theory for Bonding Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the nature of chemical bonds, including covalent and non-covalent interactions like hydrogen bonds. By analyzing the topological properties of the electron density at bond critical points, one can quantify the strength and nature of these interactions researchgate.net. AIM has been applied to various piperazine compounds to evaluate intermolecular forces in detail, but a corresponding study on this compound is not found in the literature researchgate.net.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, distinct types of interactions can be identified.

For this compound, RDG analysis would be expected to reveal several key non-covalent interactions:

Strong Hydrogen Bonds: The two adjacent hydroxyl (-OH) groups are prime candidates for strong intramolecular and intermolecular hydrogen bonding. These would appear as prominent, sharp spikes in the low-density, negative λ₂ region of the RDG plot, typically color-coded blue or green.

Van der Waals Interactions: Weaker van der Waals forces would be expected across the piperazine ring and involving the ethyl group. These appear as broader, less intense signals in the low-density, near-zero λ₂ region, often colored green.

Steric Clashes: Potential steric repulsion, for instance between the ethyl group and the hydroxyl groups depending on the conformation, would manifest as spikes in the low-density, positive λ₂ region, typically colored red.

A theoretical study on the related compound 1-ethylpiperazine-1,4-diium bis(nitrate) confirms that N-H···O hydrogen bonds and weaker C-H···O interactions are the dominant forces dictating its supramolecular structure, a finding that provides a strong basis for predicting the behavior of the diol. researchgate.net

Table 1: Predicted Non-Covalent Interactions in this compound from RDG Analysis

| Interaction Type | Involved Atoms | Expected Sign(λ₂)ρ Value | Description |

| Intramolecular H-Bond | O-H···O | Strongly negative | Stabilizing interaction between adjacent hydroxyl groups. |

| Intermolecular H-Bond | O-H···O (of another molecule) | Strongly negative | Key interaction for dimerization and crystal packing. |

| Intermolecular H-Bond | O-H···N (of another molecule) | Moderately negative | Interaction involving the second nitrogen of the piperazine ring. |

| Van der Waals | C-H···H-C | Near zero | General dispersion forces contributing to overall stability. |

| Steric Repulsion | Ethyl group vs. Ring | Positive | Potential clashes in sterically hindered conformers. |

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and the rotational freedom of its substituents mean that this compound can exist in multiple conformations. The piperazine ring can adopt chair, boat, and twist-boat forms. The stability of these conformers is dictated by torsional strain and steric hindrance.

A systematic conformational search using computational methods like Density Functional Theory (DFT) would be necessary to map the potential energy surface. The chair conformation is generally the most stable for piperazine rings. For this compound, the orientation of the ethyl and two hydroxyl groups (axial vs. equatorial) would define distinct low-energy structures. The most stable conformer would likely position the bulky ethyl group and the hydroxyl groups in equatorial positions to minimize steric clashes. However, an axial orientation of the hydroxyl groups could be stabilized by intramolecular hydrogen bonding.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Substituent Positions (N-Ethyl, C2-OH, C3-OH) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| 1 | Chair | Equatorial, Equatorial, Equatorial | 0.00 (Global Minimum) | Minimal steric hindrance. |

| 2 | Chair | Equatorial, Axial, Equatorial | 1.5 - 2.5 | Increased steric strain from axial -OH group. |

| 3 | Chair | Equatorial, Axial, Axial | 0.5 - 1.5 | Steric strain offset by potential intramolecular H-bonding. |

| 4 | Twist-Boat | - | 4.0 - 6.0 | Higher torsional strain compared to chair form. |

| 5 | Boat | - | 6.0 - 8.0 | Significant steric clashes and torsional strain. |

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The presence of two hydroxyl groups makes this compound an excellent candidate for forming extensive hydrogen bond networks. nih.gov These interactions are crucial in determining the compound's physical properties, such as melting point and solubility, as well as its crystal structure.

Primary Hydrogen Bonds: The strongest interactions will be O-H···O bonds, where the hydroxyl group of one molecule acts as a donor to a hydroxyl oxygen on a neighboring molecule.

Secondary Interactions: The nitrogen atom on the piperazine ring (at position 4) can also act as a hydrogen bond acceptor (O-H···N).

Cooperative Effects: Studies on vicinal diols have shown that hydrogen bonds can exhibit cooperativity, where the formation of one hydrogen bond strengthens adjacent ones, leading to highly stable molecular assemblies. nih.gov

In the solid state, these interactions would likely lead to the formation of layered sheets or complex three-dimensional networks, a common feature in the crystal structures of piperazinium salts. nih.gov

Table 3: Predicted Hydrogen Bond Parameters in a Dimer of this compound

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

| O(1)-H | O(2) of partner molecule | ~1.8 - 2.0 | ~165 - 175 | Strong intermolecular |

| O(2)-H | O(1) of partner molecule | ~1.8 - 2.0 | ~165 - 175 | Strong intermolecular |

| O(1)-H | N(4) of partner molecule | ~2.0 - 2.2 | ~150 - 160 | Moderate intermolecular |

Prediction of Spectroscopic Parameters

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this compound, the protons on the carbons bearing the hydroxyl groups (C2 and C3) would be expected to have a higher chemical shift compared to the other ring protons. The ethyl group would show a characteristic triplet and quartet pattern.

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can also be predicted. The most prominent peaks for this molecule would be the O-H stretching vibrations, expected as a broad band around 3200-3500 cm⁻¹, and C-O stretching vibrations around 1050-1150 cm⁻¹. These would be a clear distinction from its precursor, 1-ethylpiperazine-2,3-dione, which shows strong C=O stretching bands around 1700 cm⁻¹.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

| ¹H NMR (δ, ppm) | 1.1 - 1.3 (t) | -CH₃ of ethyl group |

| 2.5 - 2.8 (q) | -CH₂- of ethyl group | |

| 2.9 - 3.5 (m) | Piperazine ring protons (-CH₂-) | |

| 3.6 - 4.0 (m) | Piperazine ring protons (-CH-OH) | |

| 4.5 - 5.5 (br s) | Hydroxyl protons (-OH) | |

| ¹³C NMR (δ, ppm) | 12 - 15 | -CH₃ of ethyl group |

| 45 - 50 | -CH₂- of ethyl group | |

| 50 - 60 | Piperazine ring carbons (-CH₂-) | |

| 65 - 75 | Piperazine ring carbons (-CH-OH) | |

| IR (ν, cm⁻¹) | 3200 - 3500 (broad) | O-H stretch |

| 2850 - 3000 | C-H stretch (aliphatic) | |

| 1050 - 1150 | C-O stretch |

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry can be used to model chemical reactions, calculate activation energies, and characterize the structure of high-energy transition states. A relevant reaction for this compound is its synthesis via the reduction of 1-Ethylpiperazine-2,3-dione, for example, using a hydride reductant like sodium borohydride (B1222165) (NaBH₄).

A theoretical investigation of this pathway would involve:

Reactant and Product Optimization: Calculating the ground state energies of the dione (B5365651) and the diol.

Transition State Search: Identifying the transition state structure for the hydride attack on each carbonyl carbon. The reaction would proceed in two steps, with the formation of an intermediate alkoxide.

The calculations would likely show that the reaction is thermodynamically favorable (exergonic). The transition state would feature a partially formed B-H bond breaking and a C-H bond forming, with the carbonyl oxygen developing a negative charge.

Table 5: Hypothetical Energetics for the Reduction of 1-Ethylpiperazine-2,3-dione

| Reaction Step | Description | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| Step 1 | First hydride attack on a carbonyl group | 10 - 15 | -5 to -10 |

| Step 2 | Second hydride attack on the remaining carbonyl | 12 - 18 | -8 to -15 |

| Overall | Dione → Diol | - | -13 to -25 |

Advanced Applications and Research Directions for 1 Ethylpiperazine 2,3 Diol

Role as a Synthetic Building Block in Complex Molecule Synthesis

The piperazine (B1678402) scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery due to its common presence in a vast array of pharmacologically active compounds. The introduction of an ethyl group at one nitrogen and vicinal diol functionality on the carbon backbone, as seen in 1-Ethylpiperazine-2,3-diol, offers unique synthetic handles for creating intricate molecular architectures.

This compound is typically synthesized via the reduction of its precursor, 1-Ethylpiperazine-2,3-dione, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This conversion from a dione (B5365651) to a diol transforms the reactive carbonyl groups into hydroxyl groups, which can undergo a variety of chemical transformations.

Key Synthetic Transformations:

Esterification and Etherification: The hydroxyl groups can be readily converted into esters or ethers, allowing for the attachment of a wide range of functional groups. This is crucial for modifying the solubility, lipophilicity, and biological targeting capabilities of the final molecule.

Polymerization: The diol functionality makes it a suitable monomer for the synthesis of polyesters and polyurethanes through condensation reactions with dicarboxylic acids or diisocyanates, respectively.

Asymmetric Synthesis: The stereochemistry of the two hydroxyl groups can be controlled or modified, making it a valuable chiral building block for the enantioselective synthesis of complex molecules, including pharmaceuticals.

The strategic importance of piperazine derivatives is underscored by their role as intermediates in the synthesis of numerous approved drugs. nih.gov The ability to functionalize the piperazine ring at multiple positions allows chemists to fine-tune the steric, electronic, and hydrogen-bonding properties of a molecule to optimize its interaction with biological targets.

| Precursor Compound | Key Reaction | Product | Potential Applications of Product |

|---|---|---|---|

| 1-Ethylpiperazine-2,3-dione | Reduction (e.g., with NaBH₄) | This compound | Chiral building block, monomer for polymers, ligand synthesis |

| This compound | Esterification | Diester derivatives | Prodrugs, functional materials |

| This compound | Williamson Ether Synthesis | Diether derivatives | Modified solubility and metabolic stability |

Exploration in Materials Science

The unique chemical structure of this compound makes it a promising candidate for the development of new materials with tailored properties.

The presence of reactive hydroxyl groups allows for the incorporation of this compound into polymeric structures. This can lead to the creation of functional polymers with enhanced thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions. For instance, piperazine derivatives have been investigated for their role in stabilizing polymer:fullerene solar cells. researchgate.net

Furthermore, this compound can be grafted onto the surface of inorganic materials, such as silica (B1680970) or metal oxides, to create organic-inorganic hybrid materials. nih.govresearchgate.net This functionalization can impart new properties to the material, such as improved dispersibility in solvents, the ability to selectively adsorb certain molecules, or catalytic activity. The diol functionality is particularly useful for forming strong covalent bonds with surface silanol (B1196071) groups on silica, leading to robust hybrid materials.

Piperazine and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including carbon steel and copper, in acidic environments. uregina.caijcrcps.comresearchgate.netresearchgate.net The inhibitory action is attributed to the ability of the nitrogen atoms in the piperazine ring to adsorb onto the metal surface, forming a protective film that hinders both anodic and cathodic corrosion reactions. uregina.caresearchgate.net This adsorption is often a spontaneous process of chemisorption, where the piperazine molecule donates electrons to the vacant d-orbitals of the metal. uregina.ca

While direct studies on this compound are not yet prevalent, strong parallels can be drawn from related compounds. The presence of both nitrogen and oxygen atoms in this compound could enhance its corrosion inhibition efficiency. The lone pair electrons on the oxygen atoms of the hydroxyl groups can provide additional sites for coordination with the metal surface, leading to a more stable and effective protective layer.

| Piperazine Derivative | Metal | Corrosive Medium | Inhibition Efficiency | Reference |

|---|---|---|---|---|

| Piperazine (PZ) | CS1018 Carbon Steel | Saturated Potash Brine | 89.93 ± 0.87% | uregina.ca |

| Piperazine (PZ) | J55 Steel | Saturated Potash Brine | 87.20 ± 1.87% | uregina.ca |

| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | Mild Steel | 1 M HCl | 90-94% at 25 mM | ijcrcps.com |

| Amoxapine, Loxapine, Clozapine | Copper | 0.5 M H₂SO₄ | Up to 96.6% | researchgate.net |

Catalytic Applications and Ligand Design

The piperazine framework is a versatile scaffold for the design of ligands for transition metal catalysts. rsc.orgnih.govnih.gov The two nitrogen atoms can coordinate to a metal center, and substituents on the piperazine ring can be used to modulate the steric and electronic properties of the resulting metal complex.

This compound offers several advantages for ligand design:

Multidentate Coordination: The two nitrogen atoms and the two hydroxyl groups can potentially act as a tetradentate ligand, forming a stable chelate complex with a metal ion.

Chiral Environment: The stereocenters at the carbon atoms bearing the hydroxyl groups can create a chiral environment around the metal center, which is highly desirable for asymmetric catalysis.

Tunable Properties: The hydroxyl groups can be further functionalized to fine-tune the ligand's properties, such as its solubility or its electronic-donating ability.

Copper(II) complexes with tetradentate piperazine-based ligands have been shown to be effective in DNA cleavage. mdpi.com The rigidification of ligand scaffolds through the incorporation of moieties like piperazine is a strategy employed to achieve properties suitable for applications in catalysis and MRI contrast agents. nih.govnih.gov

Future Research Perspectives and Challenges in Piperazine Diol Chemistry

The field of piperazine diol chemistry, including this compound, is ripe with opportunities for further research, though it is not without its challenges.

Future Research Perspectives:

Novel Polymer Synthesis: A systematic exploration of the polymerization of this compound with various co-monomers could lead to new classes of functional polymers with applications in biomedical devices, drug delivery, and advanced coatings.

Asymmetric Catalysis: The development of chiral catalysts based on this compound and other piperazine diols could provide more efficient and selective methods for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Bio-inspired Materials: The ability of the diol and piperazine functionalities to interact with biological molecules could be exploited to create new biomaterials for tissue engineering and regenerative medicine.

CO₂ Capture: Piperazine-based materials are known for their potential in CO₂ capture. researchgate.net The influence of the diol functionality on the CO₂ absorption and desorption properties of these materials warrants investigation.

Challenges:

Stereoselective Synthesis: A key challenge is the development of efficient and scalable methods for the stereoselective synthesis of this compound and other substituted piperazine diols. This is crucial for their application in asymmetric catalysis and as chiral building blocks.

Detailed Characterization: A thorough characterization of the physical, chemical, and biological properties of materials derived from this compound is necessary to fully understand their potential and limitations.

C-H Functionalization: While progress has been made, more general and practical methods for the direct C-H functionalization of the piperazine ring are needed to expand the accessible chemical space of these compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethylpiperazine-2,3-diol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of the piperazine backbone. For example, ethylation can be achieved using ethyl halides under basic conditions, while diol formation may require controlled oxidation or hydrolysis. A solvent system combining H₂O and DCM (1:2 ratio) with catalytic CuSO₄·5H₂O and sodium ascorbate has been used for analogous piperazine derivatives to facilitate click chemistry or cyclization . Adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) can optimize yield and purity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C-NMR peaks with literature data (e.g., δ ~3.5 ppm for piperazine protons, δ ~4.0 ppm for ethyl groups) .

- HPLC : Employ reverse-phase chromatography with UV detection to assess purity, referencing standards for impurities like 1-Ethylpiperazine-2,3-dione (common degradation product) .

- Mass Spectrometry : Confirm molecular weight (C₆H₁₀N₂O₂; theoretical MW: 142.16) using HRMS .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hygroscopic degradation. Avoid prolonged exposure to light, as piperazine derivatives can undergo photolytic decomposition. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and identify nucleophilic sites (e.g., oxygen in diol groups). Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors. For example, piperazine derivatives often bind to neurotransmitter receptors, and tautomerism (e.g., keto-enol forms) may influence binding affinity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Conduct variable-temperature NMR to detect dynamic equilibria. Cross-validate data with X-ray crystallography (if crystalline) or compare with high-quality reference spectra from databases like PubChem .

Q. What advanced analytical techniques differentiate this compound from its oxidation byproducts?

- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to distinguish fragmentation patterns. For example, 1-Ethylpiperazine-2,3-dione (MW 140.14) will show distinct MS² peaks compared to the diol (MW 142.16). Pair with thermogravimetric analysis (TGA) to monitor thermal decomposition pathways .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Protect the diol groups using silyl ethers (e.g., TBSCl) before alkylation or acylation. For example, chloroacetylation of piperazine derivatives requires controlled pH (6–7) and low temperatures (0–5°C) to avoid over-reaction . Monitor reaction progress via TLC or inline IR spectroscopy.

Q. How does the stereochemistry of this compound influence its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.